![molecular formula C9H15Cl2N3O B2795494 3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride CAS No. 2155854-94-5](/img/structure/B2795494.png)
3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride” is1S/C9H13N3O.2ClH/c1-2-13-5-7-8 (1)11-12-9 (7)6-3-10-4-6;;/h6,10H,1-5H2, (H,11,12);2*1H . This code provides a textual representation of the molecule’s structure, which can be used to generate a 2D or 3D model. Chemical Reactions Analysis
The specific chemical reactions involving “3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride” are not detailed in the search results. The compound’s unique structure suggests it could participate in a variety of reactions, particularly in the context of organic synthesis or drug development.Physical And Chemical Properties Analysis
The molecular weight of “3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride” is 252.14 . It is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of azetidinone derivatives, including those with a pyrazole moiety, have been a subject of study due to their potential biological activities. For instance, Chopde, Meshram, and Pagadala (2012) synthesized azetidinones analogues and evaluated their antimicrobial activities against different strains of microorganisms. Their research involved the preparation of 3-methyl-4-(arylbenzylideneamino)-(aryl)methyl)-1-phenyl-1H-pyrazol-5-(4H)-one through Betti’s condensation reaction, followed by further treatment to yield the azetidinone derivatives, which showed promising antibacterial activities against certain bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Activity
- Research on azetidinone and pyrazole derivatives has also highlighted their antimicrobial potential. Mistry, Desai, and Desai (2016) synthesized compounds with significant antibacterial activity as compared to reference drugs, showcasing the antimicrobial potency of these synthesized compounds, including derivatives of azetidinone and pyrazoles (Mistry, Desai, & Desai, 2016).
Antioxidant and Cytotoxic Activities
- Yang et al. (2014) investigated the antioxidant and cytotoxic activities of novel dihydro-pyrano[2,3-c]pyrazoles, which were synthesized with aromatic aldehydes obtained from lignin. Their study revealed that these compounds exhibited much better antioxidant activity compared to the positive drug control and showed low cytotoxicity, suggesting potential as agents for curing free radical-related diseases or as food additives (Yang et al., 2014).
Anticancer Activity
- Hafez, El-Gazzar, and Al-Hussain (2016) developed novel pyrazole derivatives, evaluating their antimicrobial and anticancer activity. Among the synthesized compounds, certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the therapeutic potential of these compounds in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
3-(azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c1-2-13-5-7-8(1)11-12-9(7)6-3-10-4-6;;/h6,10H,1-5H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPBNIACZAPJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C3CNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2795414.png)
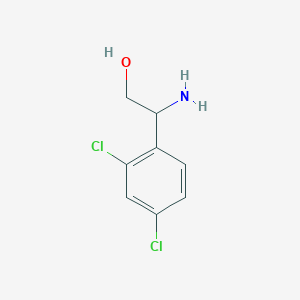
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2795416.png)
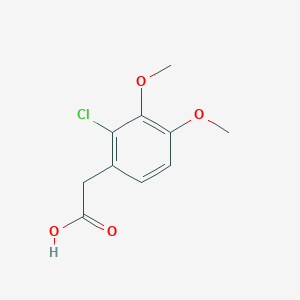
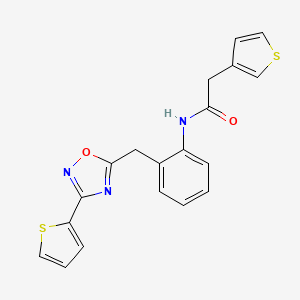
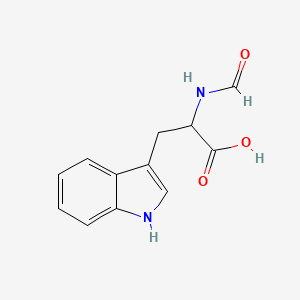
methanone](/img/structure/B2795421.png)
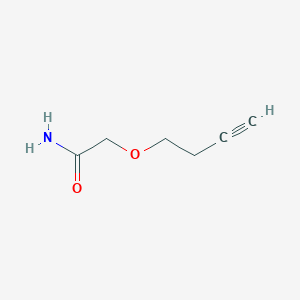
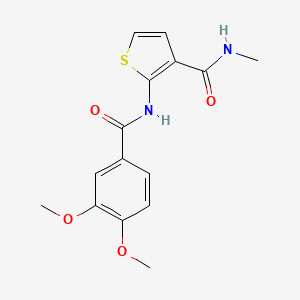
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)
![N-(1-Cyanocyclopropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]propanamide](/img/structure/B2795432.png)
